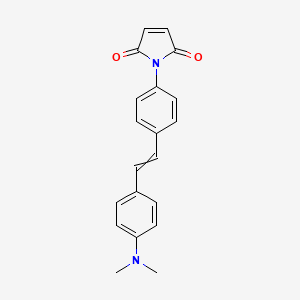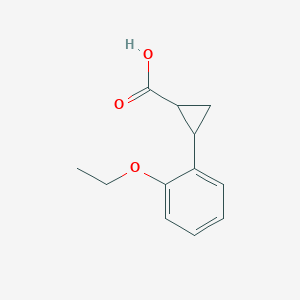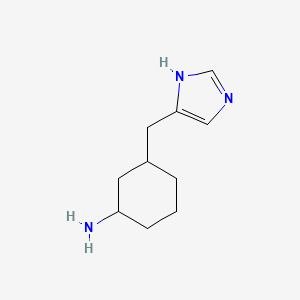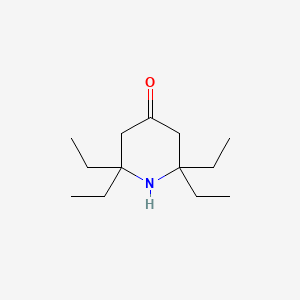
2,2,6,6-Tetraethyl-4-piperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetraethyl-4-piperidone is an organic compound with the molecular formula C13H25NO It is a derivative of piperidone, characterized by the presence of four ethyl groups attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetraethyl-4-piperidone typically involves the reaction of acetone with ammonia in the presence of an acidic resin. The process is carried out in a fixed bed reactor at temperatures ranging from 40 to 70°C. The mole ratio of acetone to ammonia is maintained between 3:1 and 9:1. The product is then cooled to obtain the crude form of this compound .
Industrial Production Methods: For industrial-scale production, the continuous synthesis method is preferred due to its efficiency and cost-effectiveness. This method avoids the use of organic solvents, thereby reducing environmental pollution. The reaction conditions are mild, with low energy consumption, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetraethyl-4-piperidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives, such as 2,2,6,6-Tetraethyl-4-piperidinol.
Substitution: It can undergo substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidone derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tetraethyl-4-piperidone has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in various biochemical assays.
Industry: It is used in the production of various industrial chemicals and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetraethyl-4-piperidone involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable intermediates. In reduction reactions, it can donate electrons to form alcohol derivatives. The presence of ethyl groups enhances its stability and reactivity, making it a valuable compound in various chemical processes .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-4-piperidone: Similar in structure but with methyl groups instead of ethyl groups.
2,2,6,6-Tetramethyl-4-piperidinol: The alcohol derivative of 2,2,6,6-Tetramethyl-4-piperidone.
2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure.
Uniqueness: 2,2,6,6-Tetraethyl-4-piperidone is unique due to the presence of ethyl groups, which provide greater steric hindrance and stability compared to its methyl counterparts. This makes it more suitable for specific applications where enhanced stability and reactivity are required .
Propriétés
Formule moléculaire |
C13H25NO |
|---|---|
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
2,2,6,6-tetraethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NO/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14-12/h14H,5-10H2,1-4H3 |
Clé InChI |
YZTGBPOXSYDGJL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)CC(N1)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


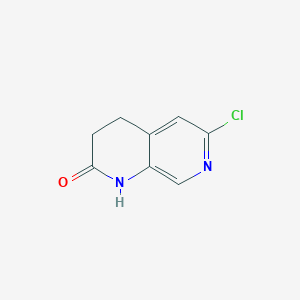

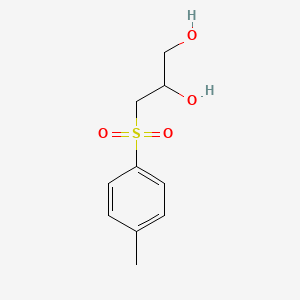
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
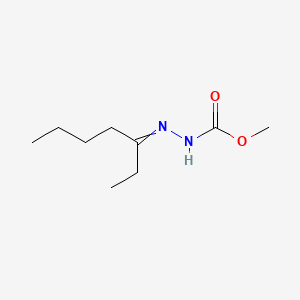
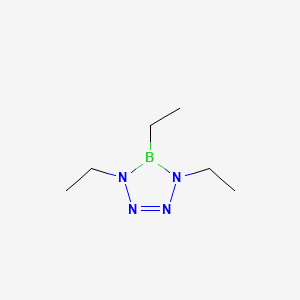
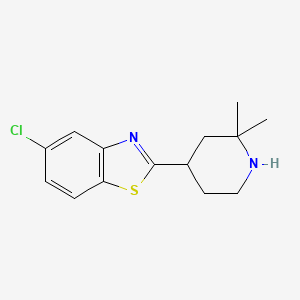

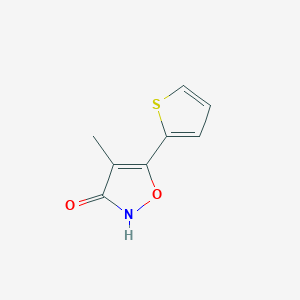
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

